molecular formula C24H16ClN5O3S B2705041 N-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}benzamide CAS No. 422278-39-5

N-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}benzamide

Cat. No.: B2705041
CAS No.: 422278-39-5
M. Wt: 489.93
InChI Key: KSSULFUVXMSIBQ-UHFFFAOYSA-N
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Description

N-{2-[({7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}benzamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a quinazolinone moiety via a sulfanyl-methyl linker and a terminal benzamide group. This structure combines multiple pharmacophores: the pyrimidinone and quinazolinone rings are associated with kinase inhibition and DNA-intercalating properties, while the sulfanyl linkage and benzamide substituent may enhance solubility and target binding .

Properties

IUPAC Name

N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN5O3S/c25-16-10-11-20-26-17(12-21(31)29(20)13-16)14-34-24-27-19-9-5-4-8-18(19)23(33)30(24)28-22(32)15-6-2-1-3-7-15/h1-13H,14H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSULFUVXMSIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=C(C=CC5=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}benzamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

N-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}benzamide has been investigated for its potential therapeutic properties. Studies have shown that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant biological activities, including:

  • Anticancer Activity : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. A study demonstrated that modifications to the pyrido[1,2-a]pyrimidine core enhance its cytotoxicity against breast and lung cancer cells .
  • Antimicrobial Properties : The compound exhibits promising antibacterial and antifungal activities. A recent study found that it effectively inhibited the growth of several pathogenic bacteria and fungi .

Pharmacology

Pharmacological studies have highlighted the compound's potential in drug development:

  • Mechanism of Action : The compound's mechanism involves the inhibition of specific enzymes related to cancer cell metabolism and bacterial growth. For instance, it was shown to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .
  • Combination Therapy : There is ongoing research into using this compound in combination with other therapeutic agents to enhance efficacy against resistant strains of bacteria and cancer cells. Preliminary results suggest synergistic effects when combined with traditional antibiotics .

Material Science

Beyond medicinal applications, this compound is being explored for its material properties:

  • Polymer Chemistry : The compound can be utilized as a building block in polymer synthesis due to its unique chemical structure. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical properties .

Case Study 1: Anticancer Efficacy

A clinical study evaluated the anticancer efficacy of a derivative of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

In vitro studies conducted on various bacterial strains revealed that this compound demonstrated effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) .

Mechanism of Action

The mechanism of action of N-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}benzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of inflammatory responses .

Comparison with Similar Compounds

Key Structural Differences :

  • Substituents : The 7-chloro group in the target compound may reduce solubility compared to fluoro or methyl substituents in analogues .
  • Linkers : The sulfanyl-methyl group provides flexibility and sulfur-mediated interactions, contrasting with rigid oxadiazole or sulfonamide linkers in analogues .

Solubility and Aggregation Behavior

Quaternary ammonium compounds (e.g., BAC-C12 in ) exhibit critical micelle concentrations (CMCs) influenced by alkyl chain length and substituents. For example, CMC values for BAC-C12 analogs range from 0.4–8.3 mM , whereas halogenated aromatic compounds like the target may require organic solvents for dissolution.

Computational Similarity Analysis

Molecular fingerprinting (e.g., Morgan or MACCS fingerprints) and Tanimoto/Dice coefficients quantify structural similarity . Hypothetical comparisons using these methods:

Compound Pair Tanimoto Similarity (Est.) Dice Similarity (Est.) Activity Correlation
Target vs. Pyrazolo-pyrimidine derivative 0.65 0.72 Moderate (kinase targets)
Target vs. Benzoxazine derivative 0.42 0.55 Low

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis likely parallels methods for analogous pyrimidinones (e.g., Cs₂CO₃-mediated coupling in DMF ), though yields may be lower due to steric hindrance from the chlorine substituent.
  • Bacterial Inhibition: Perchlorate salts exhibit stronger growth inhibition than sulfates or nitrates ; the target’s chlorine group may similarly enhance antimicrobial effects compared to non-halogenated derivatives.
  • Crystallography : SHELX programs could resolve its structure, but refinement challenges may arise from flexible sulfanyl linkers or disorder in the benzamide group.

Biological Activity

The compound N-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}benzamide is a complex molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C16H14ClN3O3SC_{16}H_{14}ClN_{3}O_{3}S with a molecular weight of approximately 365.82 g/mol. Its structure features several pharmacologically relevant moieties, including a pyrido[1,2-a]pyrimidine ring and a quinazolinone framework, which are known for their diverse biological properties.

Antitumor Activity

Research has indicated that compounds similar to This compound exhibit significant antitumor activity. For instance, pyrazole derivatives have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that certain pyrazole derivatives could inhibit tumor growth by targeting key oncogenic pathways such as BRAF(V600E) and EGFR .

Antibacterial and Antifungal Activity

The compound's structural components suggest potential antibacterial and antifungal properties. Research on related pyrazole derivatives has revealed notable activity against bacterial strains like Staphylococcus aureus and fungal pathogens such as Candida albicans. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival .

Anti-inflammatory Effects

Inhibition of cyclooxygenase (COX) enzymes is a common target for anti-inflammatory drugs. Compounds structurally related to the target compound have been evaluated for COX-II inhibition, showing effective anti-inflammatory properties with IC50 values indicating significant potency compared to established NSAIDs like Celecoxib .

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of a series of quinazolinone derivatives in inhibiting the growth of MDA-MB-231 breast cancer cells. The results indicated that the presence of chlorine substituents enhanced cytotoxicity, suggesting the importance of structural modifications in optimizing biological activity .
  • Synergistic Effects : Another investigation focused on the combination of pyrazole derivatives with doxorubicin in breast cancer models. The results showed a synergistic effect, enhancing the overall efficacy while reducing side effects associated with high doses of chemotherapy agents .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation in cancer cell lines ,
AntibacterialEffective against Staphylococcus aureus
AntifungalActivity against Candida albicans
Anti-inflammatoryCOX-II inhibition with IC50 values < 1 μM

Structure-Activity Relationship (SAR)

Compound VariantKey Structural FeaturesBiological Activity
Pyrazole Derivative ABromine substitutionHigh cytotoxicity
Quinazolinone Derivative BChlorine substitutionEnhanced antitumor effects
Mannich Base Variant CAminomethyl functionBroad-spectrum activity

Q & A

Q. What are the critical reaction parameters for optimizing the synthesis of pyrido-pyrimidine derivatives like N-{2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}benzamide?

  • Methodological Answer : Synthesis of pyrido-pyrimidine derivatives requires precise control of temperature (typically 60–100°C) and pH (neutral to slightly acidic conditions). Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates. For example, THF facilitates nucleophilic substitution reactions involving sulfanyl groups, as seen in analogous compounds . Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation relies on a combination of:
  • NMR : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and aromatic proton environments (e.g., distinguishing pyrido-pyrimidine protons at δ 8.1–8.5 ppm) .
  • HRMS : High-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .
  • FTIR : Key stretches include C=O (1650–1700 cm1^{-1}) and S–C (650–700 cm1^{-1}) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological target interactions of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with kinase domains or DNA repair enzymes. Basis sets like B3LYP/6-311+G(d,p) optimize geometry, while electrostatic potential maps identify nucleophilic/electrophilic regions. For pyrido-pyrimidines, prioritize ATP-binding pockets (e.g., PARP-1 or CDK2) due to structural homology with known inhibitors . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities .

Q. How can researchers resolve contradictions in reported biological activity data for pyrido-pyrimidine analogs?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, IC50_{50} protocols). Standardize assays using:
  • Positive controls : Reference inhibitors (e.g., Olaparib for PARP-1 inhibition).
  • Dose-response curves : 8–12 concentration points to improve reliability.
  • Meta-analysis : Compare data across studies using tools like Forest plots to identify outliers. For example, conflicting cytotoxicity data may stem from differential metabolic stability in hepatic microsomes .

Q. What advanced chromatographic techniques ensure purity for in vivo studies?

  • Methodological Answer :
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve polar impurities. Monitor at 254 nm for pyrido-pyrimidine UV absorption .
  • Preparative SFC : Supercritical fluid chromatography (CO2_2/methanol) separates enantiomers if chiral centers are present .
  • Validation : Purity ≥95% by area normalization, with residual solvent analysis via GC-MS .

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